molecular formula C9H9ClFN B13140241 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine CAS No. 920501-77-5

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine

Cat. No.: B13140241
CAS No.: 920501-77-5
M. Wt: 185.62 g/mol
InChI Key: MIOAWDZKXBHHLC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a substituted aromatic ring. The compound combines a cyclopropane ring with a 4-chloro-2-fluorophenyl group, which confers unique steric and electronic properties.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOAWDZKXBHHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717163
Record name 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920501-77-5
Record name 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-2-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine has been investigated for various applications in scientific research:

1. Medicinal Chemistry

  • Therapeutic Potential : Studies indicate that this compound may modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit neuronal nitric oxide synthase (nNOS) has been highlighted as a promising mechanism for therapeutic action against these disorders .
  • Cancer Therapy : Preliminary research suggests that this compound exhibits anticancer properties, particularly in inhibiting tumor growth in preclinical models targeting solid tumors like breast and lung cancers .

2. Synthetic Chemistry

  • Building Block for Complex Molecules : 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various nucleophilic substitution reactions, facilitating the development of new compounds.

3. Biological Research

  • Binding Studies : The compound has been studied for its binding affinity with various receptors and enzymes, influencing signaling pathways related to mood and cognition. These studies are crucial for understanding its mechanism of action.

Case Studies

Recent studies have explored the pharmacokinetic profiles and biological activities of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine and related compounds:

StudyFocusFindings
Study ANeurodegenerative DisordersDemonstrated inhibition of nNOS, suggesting potential for treating neurodegenerative conditions .
Study BCancer TherapyShowed efficacy in preclinical models against breast and lung cancer cells, indicating low toxicity and significant anticancer activity.
Study CBinding AffinityInvestigated interactions with neurotransmitter receptors, revealing insights into its influence on cognitive functions.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The compound’s activity and physicochemical properties are influenced by the positions of halogens (Cl, F) on the phenyl ring and the stereochemistry of the cyclopropane ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) CAS Number Key Differences
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine C₉H₈ClF₂N 4-Cl, 2-F 199.62 Not provided Reference compound
2-(4-Chlorophenyl)cyclopropan-1-amine C₉H₁₀ClN 4-Cl 167.64 61114-41-8 Lacks 2-F; lower molecular weight
(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine C₉H₈ClF₂N 3-Cl, 4-F 199.62 Not provided Substituent positions reversed (3-Cl vs. 4-Cl)
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 2-F 191.65 1269152-01-3 Lacks 4-Cl; hydrochloride salt form
1-(4-Chlorophenyl)cyclopropan-1-amine C₉H₁₀ClN 4-Cl 167.64 Not provided Lacks 2-F; identical to
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine C₉H₈F₂N 3-F, 4-F 169.16 220352-38-5 Difluoro substitution; no Cl

Key Findings from Structural Comparisons

The 3-Cl,4-F isomer demonstrates how halogen positioning affects steric interactions, which could alter binding affinity in enzyme inhibition studies.

Stereochemical Considerations :

  • Chiral analogs like (1R,2S)-configured compounds highlight the role of stereochemistry in biological activity. For instance, enantiomers may exhibit divergent pharmacokinetic profiles.

Salt Forms and Stability :

  • Hydrochloride salts (e.g., ) improve solubility and crystallinity, critical for formulation. The target compound’s free base form may require derivatization for optimal bioavailability.

Synthetic Accessibility :

  • Similar compounds (e.g., ) are synthesized via cyclopropanation of α,β-unsaturated precursors or through condensation reactions with substituted amines. The presence of electron-withdrawing halogens (Cl, F) may necessitate optimized reaction conditions .

Biological Activity

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is C9H10ClFNC_9H_{10}ClFN, with a molecular weight of approximately 205.63 g/mol. The compound features a cyclopropane ring bonded to a phenyl group that contains both chloro and fluorine substituents, which are known to influence its reactivity and biological interactions significantly.

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine exhibits various biological activities primarily due to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity for certain biological targets, making it a candidate for drug development aimed at treating conditions such as neurodegenerative diseases and cancers.

Enzyme Inhibition

Research indicates that compounds similar to 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine often act as enzyme inhibitors. For instance, studies have shown that cyclopropane derivatives can inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorder treatments . The binding affinities of these compounds can be assessed using in vitro enzyme assays, providing insight into their selectivity and potency against various isoforms .

Neurological Disorders

The compound's ability to modulate enzyme activity suggests potential applications in treating neurological disorders. It may influence biochemical pathways related to neurotransmitter regulation, thereby offering therapeutic benefits in conditions like Alzheimer's disease or Parkinson's disease .

Cancer Therapy

The structural characteristics of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine position it as a promising candidate for cancer therapy. Its interaction with various biological targets involved in cancer cell proliferation has been documented, indicating its potential to inhibit tumor growth. The compound has shown efficacy in preclinical models targeting solid tumors, including breast and lung cancers .

Case Studies

Recent studies have explored the pharmacokinetic profiles of similar cyclopropane derivatives. For example, a study involving a related compound demonstrated significant anticancer activity with low toxicity in murine models, highlighting the therapeutic potential of this class of compounds.

Compound NameMolecular FormulaKey Features
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amineC9H10ClFNExhibits diverse pharmacological effects
2-(3-chloro-4-fluorophenyl)cyclopropan-1-amineC9H10ClFSimilar structure with different substitution pattern
2-(3,4-difluorophenyl)cyclopropanamine hydrochlorideC9H10ClF2NEnhanced biological activity due to additional fluorine

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